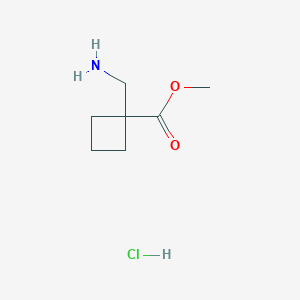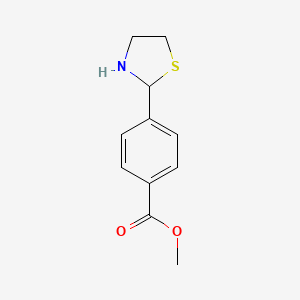
Methyl 4-(1,3-thiazolan-2-yl)benzenecarboxylate
Overview
Description
“Methyl 4-(1,3-thiazolan-2-yl)benzenecarboxylate” is a chemical compound that finds applications in diverse scientific research due to its unique properties. It exhibits complexity in structure and offers a burst of possibilities for innovative studies across various disciplines. It is a biochemical used for proteomics research . The molecular formula of this compound is C11H13NO2S, and it has a molecular weight of 223.3 .
Scientific Research Applications
-
Proteomics Research
- Methyl 4-(1,3-thiazolan-2-yl)benzenecarboxylate is used in proteomics research .
- It’s a biochemical compound with a molecular formula of C11H13NO2S and a molecular weight of 223.3 .
- The specific methods of application or experimental procedures are not provided in the source .
- The outcomes or results of its use in proteomics research are not specified in the source .
-
Synthesis of Fused Pyrazolo Thiazoles and Thiazines
- This compound might be involved in the synthesis of fused pyrazolo thiazoles and thiazines .
- The 1,3-thiazole or 1,4-thiazine rings, including fused with azoles, are structural subunits of numerous compounds valuable in medicinal chemistry .
- The methods of application or experimental procedures involve annulation of the pyrazole ring to the thiazole or thiazine ring .
- The outcomes or results of this synthesis are not specified in the source .
- Antibacterial Activity
- Thiazole and its derivatives, including Methyl 4-(1,3-thiazolan-2-yl)benzenecarboxylate, have shown significant antibacterial activity against various bacteria and pathogens .
- The methods of application or experimental procedures involve synthesizing various thiazole derivatives and testing their antibacterial properties .
- The outcomes or results of this research have shown that thiazole derivatives can play an important role in the development of new antibacterial drugs .
properties
IUPAC Name |
methyl 4-(1,3-thiazolidin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-14-11(13)9-4-2-8(3-5-9)10-12-6-7-15-10/h2-5,10,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWWTAKFPLAVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1,3-thiazolan-2-yl)benzenecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



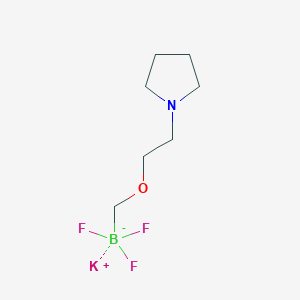
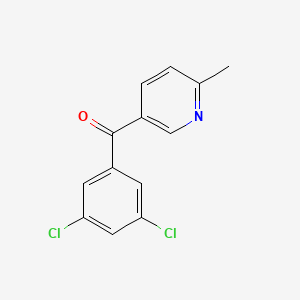
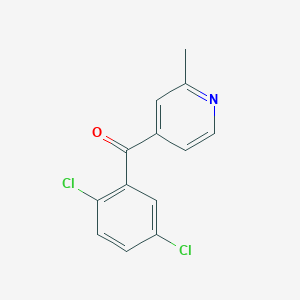

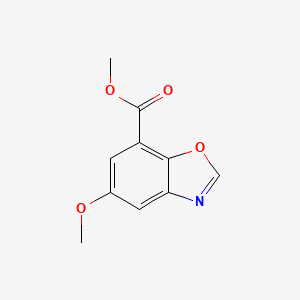
![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)

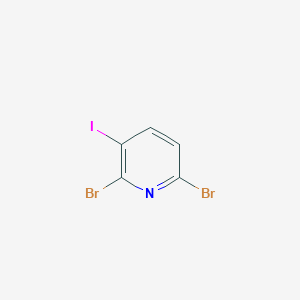
![4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1455159.png)
![N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine](/img/structure/B1455160.png)
![3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1455161.png)

![4-[(3-Methylbutoxy)methyl]piperidine hydrochloride](/img/structure/B1455167.png)
